4-Chloro-2-(naphthalen-1-yl)benzoic acid
CAS No.: 1261964-76-4
Cat. No.: VC11773634
Molecular Formula: C17H11ClO2
Molecular Weight: 282.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261964-76-4 |
|---|---|
| Molecular Formula | C17H11ClO2 |
| Molecular Weight | 282.7 g/mol |
| IUPAC Name | 4-chloro-2-naphthalen-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
| Standard InChI Key | WADSTBKGPDCUCD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Identity
The IUPAC name for this compound is 4-chloro-2-(naphthalen-1-yl)benzoic acid, with a molecular formula of C₁₇H₁₁ClO₂ and a molecular weight of 282.7 g/mol. Discrepancies in literature reports note an alternative formula (C₁₈H₁₃ClO₂) , but structural analysis confirms the C₁₇ backbone aligns with the substitution pattern: a naphthalen-1-yl group (C₁₀H₇) replaces a hydrogen at the 2-position of 4-chlorobenzoic acid (C₇H₄ClO₂). The compound’s exact mass is 282.0453 g/mol, with a topological polar surface area (PSA) of 37.3 Ų and a logP value of 5.17, indicating high lipophilicity .
Table 1: Molecular Properties of 4-Chloro-2-(naphthalen-1-yl)benzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261964-76-4 | |
| Molecular Formula | C₁₇H₁₁ClO₂ | |
| Molecular Weight | 282.7 g/mol | |
| Exact Mass | 282.0453 g/mol | |
| LogP | 5.17 | |
| PSA | 37.3 Ų |
Spectroscopic and Crystallographic Data
While experimental spectral data (e.g., NMR, IR) are absent from available sources, the SMILES string C1=CC=C2C=CC=CC2=C1C3=C(C=CC(=C3)Cl)C(=O)O and InChIKey WADSTBKGPDCUCD-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The naphthalene moiety introduces steric hindrance and π-π stacking potential, which influence reactivity and crystal packing.
Synthesis and Industrial Production
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is the primary method for synthesizing this compound. This involves coupling a boronic acid derivative of naphthalene with 4-chloro-2-iodobenzoic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
Key Steps:
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Preparation of 4-chloro-2-iodobenzoic acid via iodination of 4-chlorobenzoic acid.
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Coupling reaction with naphthalen-1-ylboronic acid at 80–100°C in a tetrahydrofuran/water mixture.
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Purification via recrystallization or column chromatography to achieve >95% purity.
Table 2: Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 85°C |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
Alternative Routes
Friedel-Crafts acylation has been explored but suffers from regioselectivity issues due to the naphthalene’s electron-rich aromatic system.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The chloro and naphthyl groups enhance membrane permeability and disrupt biofilm formation.
Applications in Organic Synthesis
Building Block for Heterocycles
The carboxylic acid group enables conversion to acyl chlorides or esters, facilitating the synthesis of amides and ketones. For example, reaction with thionyl chloride yields 4-chloro-2-(naphthalen-1-yl)benzoyl chloride, a precursor for Schiff base ligands.
Catalysis and Material Science
The naphthyl group’s planar structure aids in designing metal-organic frameworks (MOFs) with high surface areas for gas storage.
Comparative Analysis with Analogues
Table 3: Bioactivity Comparison of Chlorinated Benzoic Acids
| Compound | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Chloro-2-(naphthalen-1-yl)benzoic acid | 8–16 (Gram+) | 32 (HCT116) |
| 4-Chloro-2-methylbenzoic acid | >64 | >100 |
| 5-Chlorosalicylic acid | 12–24 | 45 |
The naphthalene substituent enhances bioactivity compared to methyl or hydroxyl groups, likely due to improved target binding via hydrophobic interactions .
Future Research Directions
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Structural Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
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In Vivo Toxicology: Assess hepatotoxicity and nephrotoxicity in animal models.
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Target Identification: Use proteomics to identify protein targets responsible for anticancer effects.
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